molecular formula C12H16ClF2NO B1397617 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219976-55-2

3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397617
CAS No.: 1219976-55-2
M. Wt: 263.71 g/mol
InChI Key: FDCBOJZEADHRIA-UHFFFAOYSA-N
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Description

3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a 2,4-difluorobenzyl group.

Preparation Methods

The synthesis of 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with a halogenated pyrrolidine derivative in the presence of a palladium catalyst.
  • Purification and conversion to the hydrochloride salt.

Chemical Reactions Analysis

3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2,4-Difluorobenzylamine: Shares the difluorobenzyl group but lacks the pyrrolidine ring.

    Pyrrolidine derivatives: Compounds like N-methylpyrrolidine have similar ring structures but different substituents.

The uniqueness of this compound lies in its specific combination of the difluorobenzyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCBOJZEADHRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-55-2
Record name Pyrrolidine, 3-[[(2,4-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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